molecular formula C11H7ClO2S B6395883 2-Chloro-4-(thiophen-3-YL)benzoic acid CAS No. 1261914-14-0

2-Chloro-4-(thiophen-3-YL)benzoic acid

Cat. No.: B6395883
CAS No.: 1261914-14-0
M. Wt: 238.69 g/mol
InChI Key: OULLKXAFCZBTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(thiophen-3-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(thiophen-3-YL)benzoic acid typically involves the following steps:

    Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated benzoic acid under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

2-Chloro-4-(thiophen-3-YL)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(thiophen-3-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(thiophen-2-YL)benzoic acid: Similar structure but with the thiophene ring attached at a different position.

    4-(Thiophen-3-YL)benzoic acid: Lacks the chlorine substituent.

    2-Chloro-4-(furan-3-YL)benzoic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

2-Chloro-4-(thiophen-3-YL)benzoic acid is unique due to the specific positioning of the chlorine and thiophene substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both electron-withdrawing (chlorine) and electron-donating (thiophene) groups can lead to unique electronic properties, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULLKXAFCZBTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688572
Record name 2-Chloro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-14-0
Record name 2-Chloro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.